2-(Bromomethyl)-4-phenylthiophene
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Overview
Description
2-(Bromomethyl)-4-phenylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a bromomethyl group attached to the second carbon and a phenyl group attached to the fourth carbon of the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-phenylthiophene typically involves the bromination of 4-phenylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-phenylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-phenylthiophene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
2-(Bromomethyl)thiophene: Lacks the phenyl group, making it less bulky and potentially less selective in certain reactions.
4-Phenylthiophene: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
2-(Chloromethyl)-4-phenylthiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Uniqueness: 2-(Bromomethyl)-4-phenylthiophene is unique due to the combination of the bromomethyl group and the phenyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
2-(bromomethyl)-4-phenylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQUJJYNKKBOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513536 |
Source
|
Record name | 2-(Bromomethyl)-4-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-95-2 |
Source
|
Record name | 2-(Bromomethyl)-4-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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